Ethyl 2',4'-dichloromalonanilate

Description

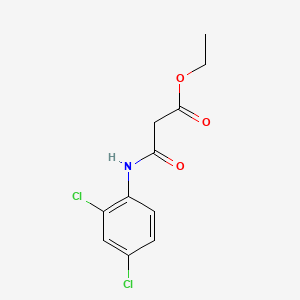

Ethyl 2',4'-dichloromalonanilate is an organochlorine compound characterized by a malonanilic acid backbone esterified with an ethyl group and substituted with chlorine atoms at the 2' and 4' positions of the aromatic ring. While specific data on this compound are scarce in publicly available literature, its structural features align with pesticidal ethyl esters, which often leverage chlorinated aromatic moieties for enhanced bioactivity and stability.

Properties

CAS No. |

15386-89-7 |

|---|---|

Molecular Formula |

C11H11Cl2NO3 |

Molecular Weight |

276.11 g/mol |

IUPAC Name |

ethyl 3-(2,4-dichloroanilino)-3-oxopropanoate |

InChI |

InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,14,15) |

InChI Key |

ZSSSLFMMWMUAQL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2',4'-dichloromalonanilate with analogous ethyl esters of chlorinated aromatic acids, focusing on structural distinctions, applications, and physicochemical properties.

Ethyl 4,4'-Dichlorobenzilate (Chlorobenzilate)

- Structure: Features two chlorine atoms at the 4,4' positions of a benzilic acid backbone esterified with ethanol .

- Application : Acaricide used historically against mites on citrus crops. Banned in some regions due to environmental persistence .

- Key Differences: Substitution Pattern: 4,4' vs. 2',4' in this compound. The para-substitution in chlorobenzilate may enhance steric hindrance, reducing interaction with non-target enzymes. Parent Acid: Benzilic acid (diarylcarbinol) vs. malonanilic acid (malonic acid derivative). This distinction likely alters metabolic pathways and degradation rates.

Ethyl 5-Chloro-1H-Indazole-3-Acetate (Ethechlorozate)

- Structure : Combines an ethyl ester with a 5-chloroindazole moiety .

- Application : Plant growth regulator used to promote fruit ripening and abscission .

- Key Differences :

- Core Structure: Indazole ring vs. anilate backbone. The heterocyclic indazole in ethechlorozate facilitates auxin-like activity, whereas the anilate structure in this compound may target different biochemical pathways.

- Chlorine Position: Single chlorine at the 5-position vs. dichloro substitution at 2',4'.

Carfentrazone-Ethyl

- Structure : Ethyl ester of a triazolone compound with a fluorinated benzene ring .

- Application: Post-emergent herbicide inhibiting protoporphyrinogen oxidase (PPO) .

- Key Differences :

- Functional Groups: Triazolone ring vs. malonanilate. The triazolone moiety in carfentrazone enables radical formation under light, critical for its herbicidal activity.

- Halogenation: Fluorine substitution vs. chlorine. Fluorine’s electronegativity enhances binding affinity to PPO.

Physicochemical and Toxicological Comparison

*Predicted values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.